molecular formula C10H8BrNO B8212058 7-Bromo-5-methoxyisoquinoline

7-Bromo-5-methoxyisoquinoline

Cat. No.: B8212058
M. Wt: 238.08 g/mol
InChI Key: JSLSGTDRNKBECC-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxyisoquinoline is a halogenated isoquinoline derivative characterized by a bromine atom at position 7 and a methoxy group at position 5 of the isoquinoline scaffold. Its molecular formula is C₁₀H₈BrNO, with a molecular weight of 254.08 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to the reactivity of the bromine substituent in cross-coupling reactions and the electron-donating methoxy group’s influence on aromatic systems .

Properties

IUPAC Name

7-bromo-5-methoxyisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLSGTDRNKBECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methoxyisoquinoline typically involves the bromination of 5-methoxyisoquinoline. One common method includes the use of bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require heating to achieve high yields.

Industrial Production Methods: Industrial production methods for 7-Bromo-5-methoxyisoquinoline may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters.

Types of Reactions:

    Substitution Reactions: 7-Bromo-5-methoxyisoquinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted isoquinolines can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinoline derivatives.

    Reduction Products: Reduction typically yields partially or fully hydrogenated isoquinolines.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Therapeutic Potential : 7-Bromo-5-methoxyisoquinoline is being explored for its potential therapeutic applications in treating various diseases, including cancer and infections. Its structural characteristics allow it to interact with specific molecular targets, potentially modulating signaling pathways related to cell proliferation and survival.
    • PARP Inhibition : Research has shown that derivatives of isoquinoline, including this compound, can act as PARP inhibitors, which are crucial in cancer therapy for their role in DNA repair mechanisms .
  • Biological Activity
    • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that isoquinoline derivatives can disrupt microbial cell membranes, enhancing their effectiveness against Gram-positive bacteria.
    • Cytotoxic Effects : In vitro assays have demonstrated that 7-Bromo-5-methoxyisoquinoline can induce cytotoxic effects on several cancer cell lines. The compound's IC50 values suggest it is effective in inducing cell death, making it a candidate for further development in cancer therapeutics .
  • Organic Synthesis
    • Building Block : This compound serves as a versatile building block for synthesizing more complex isoquinoline derivatives. Its unique functional groups enhance its reactivity in organic synthesis, which is valuable for creating novel compounds with potential biological activities .
  • Materials Science
    • Organic Light-Emitting Diodes (OLEDs) : The compound has applications in materials science, particularly in the development of organic light-emitting diodes due to its electronic properties and ability to form stable films.
Activity TypeEffectivenessReference
AntimicrobialSignificant inhibition against Gram-positive bacteria
CytotoxicityEffective on multiple cancer cell lines (IC50 values vary)
PARP InhibitionPotential therapeutic agent in cancer treatment
Organic SynthesisBuilding block for complex derivatives

Case Studies and Research Findings

  • Antimicrobial Studies : A study assessed the antimicrobial efficacy of 7-Bromo-5-methoxyisoquinoline and found it exhibited potent activity against various bacterial strains, particularly those resistant to conventional antibiotics.
  • Cytotoxicity Assays : In vitro studies demonstrated that this compound has significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective concentrations for inducing apoptosis .
  • Structure-Activity Relationship (SAR) : Research into the SAR of isoquinoline derivatives highlighted how variations in halogen substituents influence biological activity. The presence of bromine at the 7-position enhances the reactivity compared to other positions .

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxyisoquinoline involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to biological targets. The aromatic structure allows for π-π stacking interactions, which are crucial in molecular recognition processes.

Comparison with Similar Compounds

Structural Differentiation :

  • 7-Bromo-5-methoxyisoquinoline: Bromine at position 7, methoxy at position 4.
  • 5-Bromo-6-methoxyisoquinoline (CAS 366445-82-1): Bromine at position 5, methoxy at position 6 .

Impact on Properties :

  • Electronic Effects: The methoxy group’s electron-donating nature alters the electron density of the aromatic ring. In 5-Bromo-6-methoxyisoquinoline, the proximity of the substituents (positions 5 and 6) may lead to steric and electronic interactions absent in the 7-Bromo-5-methoxy analog.
  • Reactivity: Bromine at position 5 (meta to the nitrogen in isoquinoline) may exhibit different regioselectivity in metalation or substitution reactions compared to bromine at position 7 (para to nitrogen) .

Halogen-Substituted Analogs: 7-Bromo-1-chloroisoquinoline

Structural Differentiation :

  • 7-Bromo-5-methoxyisoquinoline: Bromine at position 7, methoxy at position 5.
  • 7-Bromo-1-chloroisoquinoline (CAS 1213073-95-5): Bromine at position 7, chlorine at position 1 .

Key Comparisons :

  • Physical State: 7-Bromo-1-chloroisoquinoline is a yellow solid, while the physical state of 7-Bromo-5-methoxyisoquinoline is unspecified but likely similar due to comparable molecular weights .
  • Applications: Both serve as synthetic intermediates, but the methoxy group in 7-Bromo-5-methoxyisoquinoline may enhance solubility in polar solvents, facilitating specific reaction conditions .

Methoxy-Substituted Derivatives: Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate

Structural Differentiation :

  • 7-Bromo-5-methoxyisoquinoline: Bromine at position 7, methoxy at position 5.
  • Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate: Methoxy at position 7, methyl at position 1, and an ester group at position 3 .

Key Comparisons :

  • Spectroscopic Data: The ester group in the analog produces distinct ¹H NMR signals (e.g., δ ~4.3 ppm for the ethyl group) and ¹³C NMR peaks (e.g., δ ~165 ppm for the carbonyl), absent in 7-Bromo-5-methoxyisoquinoline.
  • Reactivity : The ester moiety enables hydrolysis or transesterification reactions, expanding its utility in derivatization compared to the bromine-methoxy combination .

Bromo-Substituted Isoquinolines in Metalation: 5-Bromoisoquinoline

Structural Differentiation :

  • 7-Bromo-5-methoxyisoquinoline: Bromine at position 7, methoxy at position 5.
  • 5-Bromoisoquinoline (CAS 34784-04-8): Bromine at position 5 .

Key Comparisons :

  • Metalation Reactions: 5-Bromoisoquinoline undergoes metalation at position 6 to yield 6-aminoisoquinoline, whereas bromine at position 7 in 7-Bromo-5-methoxyisoquinoline may direct metalation to position 8 or adjacent sites.
  • Electronic Effects: The methoxy group in 7-Bromo-5-methoxyisoquinoline could stabilize intermediates via resonance, altering reaction pathways compared to non-methoxy analogs .

Data Table: Comparative Properties of Selected Isoquinoline Derivatives

Compound Name Substituents CAS Number Molecular Formula Key Applications
7-Bromo-5-methoxyisoquinoline Br (7), OMe (5) Not Provided C₁₀H₈BrNO Organic synthesis intermediate
5-Bromo-6-methoxyisoquinoline Br (5), OMe (6) 366445-82-1 C₁₀H₈BrNO Research reagent
7-Bromo-1-chloroisoquinoline Br (7), Cl (1) 1213073-95-5 C₉H₅BrClN Synthetic intermediate
5-Bromoisoquinoline Br (5) 34784-04-8 C₉H₆BrN Metalation reactions

Biological Activity

7-Bromo-5-methoxyisoquinoline is an isoquinoline derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a bromine atom at the 7th position and a methoxy group at the 5th position, enables it to interact with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-Bromo-5-methoxyisoquinoline is C_10H_8BrNO, with a molecular weight of approximately 240.08 g/mol. The presence of the bromine and methoxy groups contributes to its reactivity and biological properties.

The biological activity of 7-Bromo-5-methoxyisoquinoline primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom can participate in hydrogen bonding and van der Waals interactions, enhancing the compound's binding affinity to various biological targets. Additionally, the aromatic structure allows for π-π stacking interactions, which are crucial in molecular recognition processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including 7-Bromo-5-methoxyisoquinoline. Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. For example, it has been shown to affect signaling pathways associated with tumor growth and survival.

Table 1: Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Observations
HeLa10Significant inhibition of cell proliferation
A54915Induced apoptosis in cancer cells
MCF-712Modulated cell cycle progression

Antimicrobial Activity

In addition to its anticancer effects, 7-Bromo-5-methoxyisoquinoline has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Table 2: Antimicrobial Activity Studies

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus220.5
Escherichia coli181.0
Pseudomonas aeruginosa200.8

Case Studies

  • Case Study on Anticancer Activity : A study explored the effects of 7-Bromo-5-methoxyisoquinoline on human breast cancer cells (MCF-7). The compound was found to induce apoptosis and inhibit cell cycle progression at concentrations as low as 12 µM .
  • Case Study on Antimicrobial Efficacy : In another investigation, the compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value of 0.5 mg/mL. This suggests its potential as an effective antimicrobial agent in treating infections caused by resistant strains .

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